

(R)-V-0219 Demonstrates GLP-1R Dependence, Lacks Efficacy in Knockout Mouse Models

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Compound of Interest

Compound Name: (R)-V-0219

Cat. No.: B15606556

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For researchers, scientists, and drug development professionals, a comprehensive analysis of **(R)-V-0219**, a positive allosteric modulator of the Glucagon-Like Peptide-1 Receptor (GLP-1R), reveals its efficacy is entirely dependent on the presence of its target receptor. In studies utilizing GLP-1R knockout (KO) mouse models, **(R)-V-0219** failed to exhibit its characteristic effects on glucose metabolism and food intake, underscoring its specific mechanism of action and providing a clear distinction from potential off-target effects.

(R)-V-0219 is an enantiomer of V-0219, a small molecule that enhances the signaling of the GLP-1R in the presence of its endogenous ligand, GLP-1.^{[1][2][3][4]} This modulation leads to beneficial effects such as improved glucose handling and reduced food intake in normal and diabetic rodent models.^{[1][5]} However, the crucial role of GLP-1R in mediating these effects is highlighted by the complete absence of V-0219's activity in mice lacking this receptor.^{[1][2]} This finding is pivotal for understanding the compound's pharmacology and for the development of similar therapeutics.

Comparative Efficacy Data: (R)-V-0219 in Wild-Type vs. GLP-1R KO Mice

The following table summarizes the expected outcomes based on the available literature, illustrating the necessity of GLP-1R for the action of V-0219.

Parameter	Mouse Model	Treatment	Expected Outcome
Glucose Tolerance	Wild-Type	V-0219	Improved glucose handling[1][2]
GLP-1R KO	V-0219	No improvement in glucose handling[1][2]	
Food Intake	Wild-Type	V-0219	Reduction in food intake[1][3]
GLP-1R KO	V-0219	No reduction in food intake[1]	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols typically employed in the evaluation of compounds like **(R)-V-0219** in GLP-1R knockout mouse models.

Animals and Housing

GLP-1 receptor knockout (Glp-1r^{-/-}) mice and their wild-type (Glp-1r^{+/+}) littermates are used for these studies.[6] The generation of these mice has been previously described.[7] Animals are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water, unless otherwise specified for particular experiments.[7]

Intraperitoneal Glucose Tolerance Test (IPGTT)

To assess the effect of **(R)-V-0219** on glucose metabolism, an IPGTT is performed.

- Mice are fasted for a period of 5-6 hours.[8]
- A baseline blood glucose measurement is taken from the tail vein.
- **(R)-V-0219** or vehicle is administered, typically via intraperitoneal (i.p.) injection.

- After a set pre-treatment period, a glucose bolus (e.g., 2 g/kg body weight) is administered i.p.
- Blood glucose levels are subsequently measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose injection.
- The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

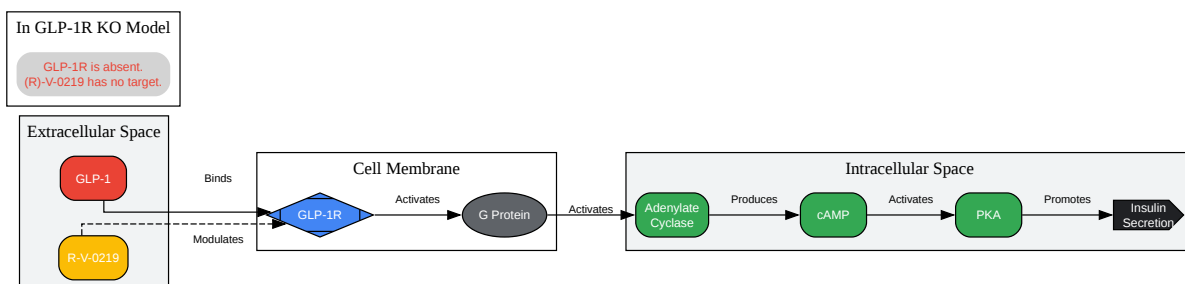
Food Intake Studies

To determine the impact of **(R)-V-0219** on appetite, food intake is monitored.

- Mice are habituated to individual housing for several days to allow for accurate measurement of food consumption.
- Following a fasting period, mice are administered **(R)-V-0219** or vehicle.
- A pre-weighed amount of food is provided, and the amount consumed is measured at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-treatment.

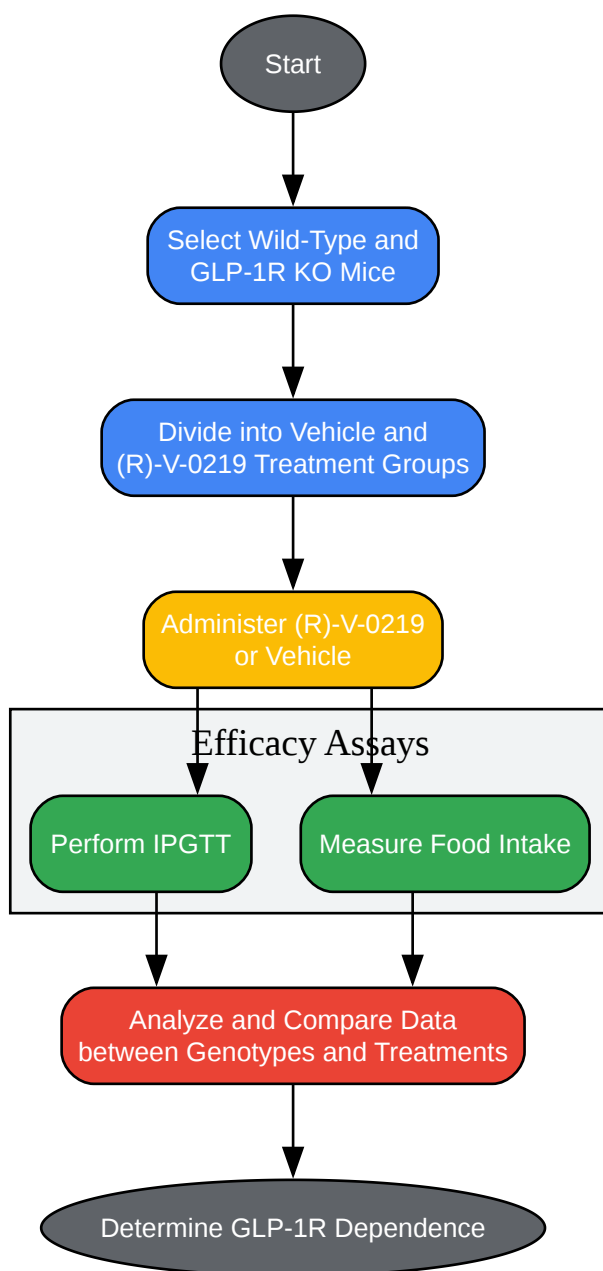
Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and procedures discussed, the following diagrams are provided.



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GLP-1R signaling pathway and the impact of its knockout.



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